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molecular formula C7H11BrN4 B8725388 N'-(5-bromopyrimidin-2-yl)-N-methylethane-1,2-diamine

N'-(5-bromopyrimidin-2-yl)-N-methylethane-1,2-diamine

Cat. No. B8725388
M. Wt: 231.09 g/mol
InChI Key: VACDENJMSGOBGB-UHFFFAOYSA-N
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Patent
US07468367B2

Procedure details

An ice-cooled solution of [2-(5-bromo-pyrimidin-2-ylamino)-ethyl]-methyl-carbamic acid dimethyl-ethyl ester, D10 (2.32 g, 7.0 mol) in dichloromethane (90 ml) was treated with trifluoroacetic acid (10 ml). The reaction mixture was stirred for 2 h at room temperature, under argon then poured onto K2CO3 (excess)/ice. The aqueous layer was separated, washed with dichloromethane (3×) and the combined organics dried (MgSO4) and the solvent removed in vacuo to afford the title compound (1.00 g, 61%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
[2-(5-bromo-pyrimidin-2-ylamino)-ethyl]-methyl-carbamic acid dimethyl-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
61%

Identifiers

REACTION_CXSMILES
CC(O[C:6](=O)[N:7]([CH2:9][CH2:10][NH:11][C:12]1[N:17]=[CH:16][C:15]([Br:18])=[CH:14][N:13]=1)C)(C)C.FC(F)(F)C(O)=O>ClCCl>[Br:18][C:15]1[CH:16]=[N:17][C:12]([NH:11][CH2:10][CH2:9][NH:7][CH3:6])=[N:13][CH:14]=1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
[2-(5-bromo-pyrimidin-2-ylamino)-ethyl]-methyl-carbamic acid dimethyl-ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC(N(C)CCNC1=NC=C(C=N1)Br)=O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h at room temperature, under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
then poured onto K2CO3 (excess)/ice
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
WASH
Type
WASH
Details
washed with dichloromethane (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=NC(=NC1)NCCNC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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